N-[(1Z)-1-(furan-2-yl)-3-{[3-(methylsulfanyl)phenyl]amino}-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
“N~1~-((Z)-2-(2-FURYL)-1-{[3-(METHYLSULFANYL)ANILINO]CARBONYL}-1-ETHENYL)BENZAMIDE” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-((Z)-2-(2-FURYL)-1-{[3-(METHYLSULFANYL)ANILINO]CARBONYL}-1-ETHENYL)BENZAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the ethenyl group and the benzamide moiety. Key steps might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethenyl group: This step may involve a Heck reaction or a similar coupling reaction.
Attachment of the benzamide group: This can be done through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N~1~-((Z)-2-(2-FURYL)-1-{[3-(METHYLSULFANYL)ANILINO]CARBONYL}-1-ETHENYL)BENZAMIDE” can undergo various chemical reactions, including:
Oxidation: The furan ring and the methylsulfanyl group can be oxidized under appropriate conditions.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the furan ring and the methylsulfanyl group.
Reduction: The major product would be the ethyl derivative of the original compound.
Substitution: Substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Used in the study of biological pathways and mechanisms.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of other chemicals.
Mechanism of Action
The mechanism of action of “N~1~-((Z)-2-(2-FURYL)-1-{[3-(METHYLSULFANYL)ANILINO]CARBONYL}-1-ETHENYL)BENZAMIDE” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N~1~-((Z)-2-(2-FURYL)-1-{[3-(METHYLSULFANYL)ANILINO]CARBONYL}-1-ETHENYL)BENZAMIDE: shares structural similarities with other benzamide derivatives and furan-containing compounds.
Uniqueness
Functional Groups: The combination of furan, ethenyl, and benzamide groups makes it unique.
Applications: Its specific applications in various fields highlight its versatility compared to other similar compounds.
Properties
Molecular Formula |
C21H18N2O3S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-(3-methylsulfanylanilino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H18N2O3S/c1-27-18-11-5-9-16(13-18)22-21(25)19(14-17-10-6-12-26-17)23-20(24)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,25)(H,23,24)/b19-14- |
InChI Key |
UAPZRSSVVXRFGN-RGEXLXHISA-N |
Isomeric SMILES |
CSC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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